molecular formula C22H16F3NO4 B1406673 Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine CAS No. 1311279-88-5

Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine

Cat. No.: B1406673
CAS No.: 1311279-88-5
M. Wt: 415.4 g/mol
InChI Key: QRGNFQLUPDIZLI-UHFFFAOYSA-N
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Description

Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C22H16F3NO4 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Research on related heterocyclic ligands, such as 2,6-bis-(2′-methoxyphenyl)pyridine, has provided insights into the synthesis and molecular structure of similar compounds. These studies are crucial for understanding the electronic and spatial configuration of bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine, which can influence its reactivity and potential applications in material science and catalysis. The molecular structures determined by X-Ray analysis help in understanding the orientation of phenyl rings and the interactions between functional groups, which are essential for designing materials with desired properties (Silva et al., 1997).

Catalysis

Compounds with similar structural features have been explored as catalysts in various chemical reactions. For example, bis(trifluoromethyl) disulfide catalyzes the transylidation of stable sulfonium ylids, suggesting that this compound could serve as a ligand or catalyst in similar sulfide or ylid-based reactions, potentially offering a new pathway for synthesizing complex organic molecules (Matsuyama et al., 1973).

Material Science

The synthesis and characterization of polyimides containing pyridine units indicate the potential of this compound in the development of high-performance polymers. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications. Such research opens avenues for utilizing this compound in creating new materials with tailored properties for specific industrial applications (Guan et al., 2015).

Supramolecular Chemistry

The synthesis of 2,6-bis(trimethyltin)pyridine and its use in Stille-type coupling procedures for preparing various pyridine-based ligands showcases the potential of this compound in supramolecular chemistry. These ligands are fundamental in constructing complex molecular architectures, which can be applied in catalysis, molecular recognition, and the development of novel supramolecular assemblies (Schubert & Eschbaumer, 1999).

Properties

IUPAC Name

methyl 3-[6-(3-methoxycarbonylphenyl)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO4/c1-29-20(27)15-7-3-5-13(9-15)18-11-17(22(23,24)25)12-19(26-18)14-6-4-8-16(10-14)21(28)30-2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGNFQLUPDIZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=N2)C3=CC(=CC=C3)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.